![molecular formula C14H8F3N3O2S B2752891 5-oxo-N-[4-(trifluoromethyl)phenyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 851943-97-0](/img/structure/B2752891.png)

5-oxo-N-[4-(trifluoromethyl)phenyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

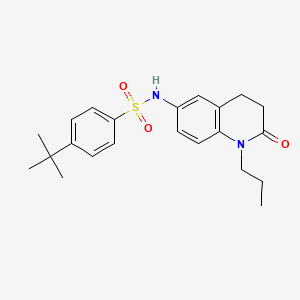

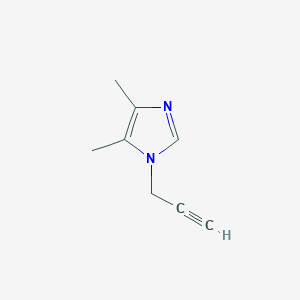

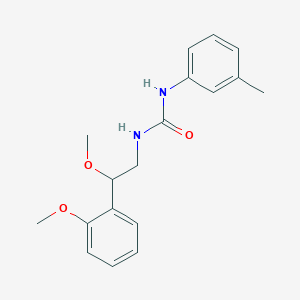

The compound “5-oxo-N-[4-(trifluoromethyl)phenyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide” is a heterocyclic compound . It has a molecular formula of C14H8F3N3O2S, an average mass of 339.292 Da, and a monoisotopic mass of 339.028931 Da .

Synthesis Analysis

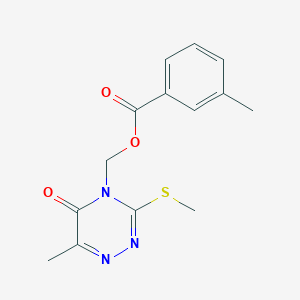

While specific synthesis methods for this compound were not found, similar compounds such as 1,3,4-thiadiazoles and thiazolo[3,2-a]pyrimidines are synthesized via reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido .Molecular Structure Analysis

Thiazoles, which are part of the compound’s structure, are important heterocyclic compounds that contain sulfur and nitrogen at position-1 and -3, respectively . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral .Chemical Reactions Analysis

While specific chemical reactions involving this compound were not found, similar compounds such as 1,3,4-thiadiazoles have been reported to display a broad spectrum of biological activities .Physical and Chemical Properties Analysis

The compound has a molecular formula of C14H8F3N3O2S, an average mass of 339.292 Da, and a monoisotopic mass of 339.028931 Da .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

The compound and its derivatives have been synthesized through various chemical reactions, highlighting the versatility of thiazolo[3,2-a]pyrimidine as a core structure for chemical modifications. Studies have detailed the synthesis of new functionalized imidazo[2,1‐b]thiazoles and thiazolo[3,2‐a]pyrimidines, demonstrating the conversion of primary and secondary amide derivatives through reactions involving oxalyl chloride and N, N-dimethyl-formamide as catalysts (Peterlin-Mašič et al., 2000). Similarly, the synthesis of thiazolo and triazolo pyrimidines and pyrimido triazine derivatives through alkylation and cyclization processes has been described, with the structures of the newly synthesized compounds confirmed by chemical and spectral studies (Haiza et al., 2000).

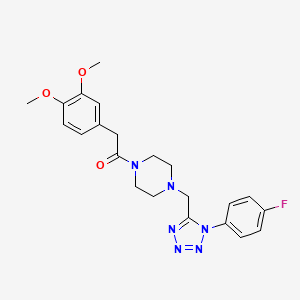

Biological Activities

Research into the biological applications of thiazolo[3,2-a]pyrimidines has demonstrated their potential in various therapeutic areas. For instance, novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone were synthesized, showing significant anti-inflammatory and analgesic activities (Abu‐Hashem et al., 2020). Another study synthesized and evaluated a series of 5-oxo-5H-1,3,4-thiadiazolo[3,2-a]pyrimidine-6-carboxamides for anti-inflammatory activity, finding some compounds particularly active in the carrageenin oedema test (Doria et al., 1986). Additionally, the preparation and study of biological properties of 2-R 5-oxo5-H6-N,N-diethylcarboxamide 7-phenyl-(1,3,4)thiadiazolo-(3,2-a)pyrimidine highlighted its use in allergy medication and anti-microbial studies (Moradivalikboni et al., 2014).

Antimicrobial and Anticancer Properties

The antimicrobial and anticancer activities of thiazolo[3,2-a]pyrimidine derivatives have been a focus of recent studies. For example, the synthesis and biological evaluation of novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents were conducted, revealing significant cytotoxic activities against HCT-116 and MCF-7 cell lines and potent 5-lipoxygenase inhibition activities (Rahmouni et al., 2016). Additionally, novel synthesis approaches and biological evaluations of thiazolo[3,2-a]pyrimidine derivatives highlighted their potential in anti-inflammatory and anticancer applications, demonstrating moderate anti-inflammatory activity and effective inhibition of cancer cell proliferation (Tozkoparan et al., 1999; Youssef et al., 2011).

Zukünftige Richtungen

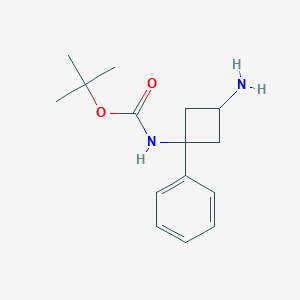

While specific future directions for this compound were not found, similar compounds such as 1,3,4-thiadiazoles and thiazolo[3,2-a]pyrimidines have been widely used as reagents for the synthesis of heterocyclic compounds . They display a broad spectrum of biological activities, making them promising scaffolds for the design of new medicines .

Wirkmechanismus

Target of Action

Pyrimidine derivatives have been associated with a wide range of biological activities, including antiviral, anticancer, antioxidant, and antimicrobial effects . Thiazole derivatives, another component of the compound, have also been linked to various biological activities such as neuroprotective and anti-neuroinflammatory effects .

Mode of Action

It’s worth noting that pyrimidine derivatives have been shown to interact with various targets leading to their diverse biological activities . Similarly, thiazole derivatives have been associated with neuroprotective and anti-neuroinflammatory properties .

Biochemical Pathways

It’s known that pyrimidine and thiazole derivatives can influence a variety of biochemical pathways due to their diverse biological activities .

Result of Action

Pyrimidine and thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may have multiple cellular and molecular effects .

Biochemische Analyse

Biochemical Properties

It is known that similar compounds have been synthesized and shown to interact with DNA

Cellular Effects

Similar compounds have shown significant anticancer and antioxidant activities

Molecular Mechanism

It is suggested that similar compounds may bind to DNA, particularly within the minor groove, resulting in the formation of a stable complex

Eigenschaften

IUPAC Name |

5-oxo-N-[4-(trifluoromethyl)phenyl]-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8F3N3O2S/c15-14(16,17)8-1-3-9(4-2-8)19-11(21)10-7-18-13-20(12(10)22)5-6-23-13/h1-7H,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHVUEWJKASLHSW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(F)(F)F)NC(=O)C2=CN=C3N(C2=O)C=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8F3N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[cyclohexyl(methyl)sulfamoyl]-N-(2-methoxyphenyl)benzamide](/img/structure/B2752811.png)

![5-methyl-3H-benzo[e]indole-2-carboxylic acid](/img/structure/B2752812.png)

![N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2752820.png)

![3-(dimethylamino)-N-[(4-phenyloxan-4-yl)methyl]benzamide](/img/structure/B2752831.png)